

# Spectral Analysis of Methyl Isodrimeninol: A Technical Guide

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## Compound of Interest

Compound Name: Methyl isodrimeninol

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This technical guide provides a comprehensive overview of the spectral data for **Methyl isodrimeninol**, a methylated derivative of the naturally occurring drimane sesquiterpenoid, isodrimeninol. This document compiles predicted and experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for the identification and characterization of this compound.

## Introduction to Methyl Isodrimeninol

**Methyl isodrimeninol** (CAS: 442851-27-6) is a derivative of isodrimeninol, a compound found in various natural sources, including the bark of *Drimys winteri*.<sup>[1][2]</sup> With a molecular formula of C<sub>16</sub>H<sub>26</sub>O<sub>2</sub>, its structure is characterized by a drimane skeleton with a methoxy group. The precise location of this methylation is crucial for its chemical properties and biological activity. Based on its SMILES string (CO[C@@H]1OCC2=CC[C@H]3C(C)(C)CCC[C@]3(C)[C@@H]12), the methyl group is attached to the oxygen at the C-11 position of the isodrimeninol core.

## Predicted and Experimental Spectral Data

The following sections present the predicted and known spectral data for **Methyl isodrimeninol**. The NMR data for the parent compound, isodrimeninol, is sourced from the work of Rodriguez et al. (2005), which provides a complete <sup>1</sup>H and <sup>13</sup>C NMR data assignment for several drimane sesquiterpenoids.<sup>[3][4][5][6][7]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **Methyl isodrimeninol** are based on the experimental data of isodrimeninol, with adjustments for the methylation at the C-11 hydroxyl group.

Table 1:  $^1\text{H}$  NMR Spectral Data of Isodrimeninol and Predicted Shifts for **Methyl Isodrimeninol** (in  $\text{CDCl}_3$ )

| Atom No.         | Isodrimeninol <sup>1</sup> H<br>Chemical Shift<br>(ppm) | Predicted Methyl<br>Isodrimeninol <sup>1</sup> H<br>Chemical Shift<br>(ppm) | Multiplicity   |
|------------------|---|---|----------------|
| 1 $\alpha$       | 1.45  | 1.45  | m              |
| 1 $\beta$        | 1.65  | 1.65  | m              |
| 2 $\alpha$       | 1.55  | 1.55  | m              |
| 2 $\beta$        | 1.75  | 1.75  | m              |
| 3 $\alpha$       | 1.25  | 1.25  | m              |
| 3 $\beta$        | 1.40  | 1.40  | m              |
| 5 $\alpha$       | 1.10  | 1.10  | dd (12.0, 2.0) |
| 6 $\alpha$       | 1.95  | 1.95  | m              |
| 6 $\beta$        | 2.10  | 2.10  | m              |
| 7                | 5.40  | 5.40  | t (3.5)        |
| 11               | 4.95  | ~4.80   | s              |
| 12 $\alpha$      | 3.70  | 3.70  | d (8.0)        |
| 12 $\beta$       | 3.90  | 3.90  | d (8.0)        |
| 13               | 0.85  | 0.85  | s              |
| 14               | 0.88  | 0.88  | s              |
| 15               | 0.92  | 0.92  | s              |
| OCH <sub>3</sub> | -   | ~3.30   | s              |

Table 2: <sup>13</sup>C NMR Spectral Data of Isodrimeninol and Predicted Shifts for **Methyl Isodrimeninol** (in CDCl<sub>3</sub>)

| Atom No.         | Isodrimeninol <sup>13</sup> C<br>Chemical Shift (ppm) | Predicted Methyl<br>Isodrimeninol <sup>13</sup> C<br>Chemical Shift (ppm) |
|------------------|---|---|
| 1                | 39.5  | 39.5  |
| 2                | 18.5  | 18.5  |
| 3                | 42.0  | 42.0  |
| 4                | 33.5  | 33.5  |
| 5                | 55.0  | 55.0  |
| 6                | 24.5  | 24.5  |
| 7                | 120.0   | 120.0   |
| 8                | 139.0   | 139.0   |
| 9                | 60.0  | 60.0  |
| 10               | 37.0  | 37.0  |
| 11               | 98.0  | ~105.0  |
| 12               | 65.0  | 65.0  |
| 13               | 21.5  | 21.5  |
| 14               | 33.0  | 33.0  |
| 15               | 15.0  | 15.0  |
| OCH <sub>3</sub> | -   | ~55.0   |

## Infrared (IR) Spectroscopy

The IR spectrum of **Methyl isodrimeninol** is expected to show characteristic absorptions for its functional groups. The absence of a broad O-H stretching band and the presence of C-O stretching bands are key features.

Table 3: Predicted Characteristic IR Absorptions for **Methyl Isodrimeninol**

| Functional Group               | Predicted Wavenumber (cm <sup>-1</sup> ) | Intensity |
|--------------------------------|--|-----------|
| C-H (sp <sup>3</sup> ) stretch | 2850-2960                                | Strong    |
| C=C stretch                    | ~1630                                    | Medium    |
| C-O stretch (ether)            | 1080-1150                                | Strong    |

## Mass Spectrometry (MS)

The mass spectrum of **Methyl isodrimeninol** will show the molecular ion peak and characteristic fragmentation patterns of the drimane skeleton.

Table 4: Predicted Key Mass Spectrometry Fragments for **Methyl Isodrimeninol**

| m/z     | Interpretation                       |
|---------|--------------------------------------|
| 266     | [M] <sup>+</sup> (Molecular Ion)     |
| 251     | [M - CH <sub>3</sub> ] <sup>+</sup>  |
| 235     | [M - OCH <sub>3</sub> ] <sup>+</sup> |
| Various | Fragmentation of the drimane core    |

## Experimental Protocols

The following sections outline the general experimental protocols for obtaining the spectral data of drimane sesquiterpenoids like **Methyl isodrimeninol**.

### NMR Spectroscopy

High-resolution 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are typically recorded on a spectrometer operating at 400 MHz or higher.[8] Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl<sub>3</sub>), with tetramethylsilane (TMS) used as an internal standard.[8] For <sup>13</sup>C NMR, a sufficient relaxation delay is employed to ensure accurate integration, if required.

## Infrared (IR) Spectroscopy

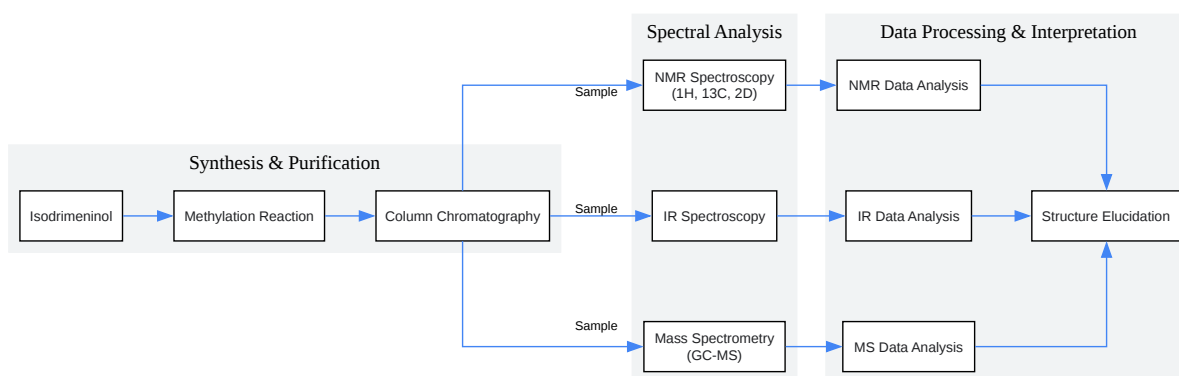
IR spectra are commonly obtained using a Fourier-Transform Infrared (FTIR) spectrometer.<sup>[9]</sup> The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl<sub>4</sub>).

## Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.<sup>[10]</sup> The sample is introduced into the GC, which separates the components before they enter the mass spectrometer for ionization and fragmentation.

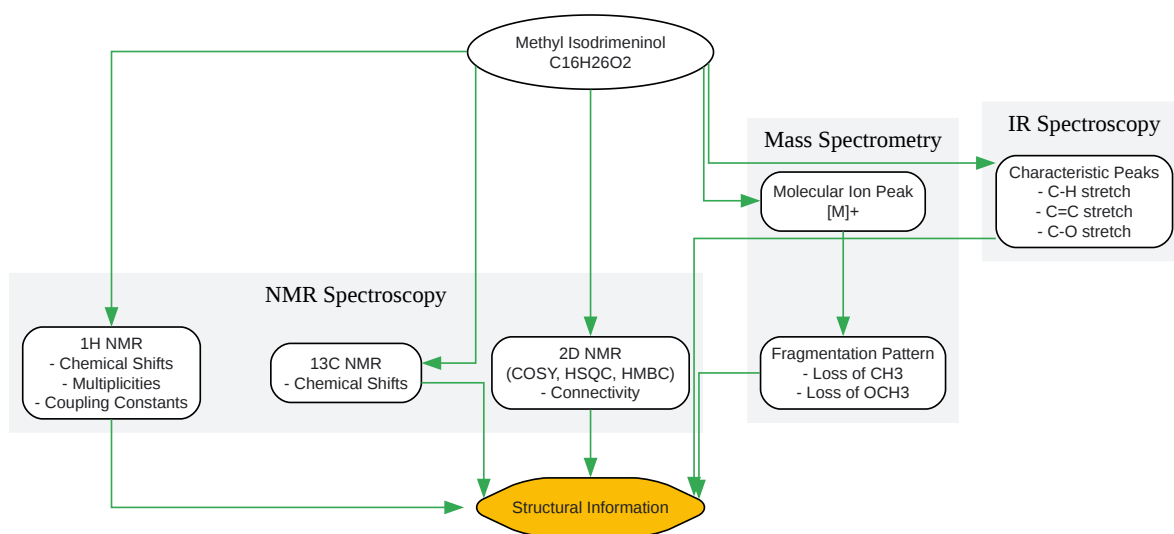
## Workflow and Signaling Pathway Diagrams

To visualize the experimental and analytical processes, the following diagrams are provided in Graphviz DOT language.



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Figure 1. Experimental workflow for the synthesis and spectral analysis of **Methyl isodrimeninol**.



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Figure 2. Logical relationship of spectral data to the structure of **Methyl isodrimeninol**.

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